molecular formula C21H19N3O2S2 B2629320 2-((4-oxo-3-(p-tolyl)-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)-N-phenylacetamide CAS No. 686771-30-2

2-((4-oxo-3-(p-tolyl)-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)-N-phenylacetamide

Katalognummer: B2629320
CAS-Nummer: 686771-30-2
Molekulargewicht: 409.52
InChI-Schlüssel: PDLVVGFJENPHFJ-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2-((4-oxo-3-(p-tolyl)-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)-N-phenylacetamide is a heterocyclic compound featuring a thieno[3,2-d]pyrimidine core. This compound is notable for its potential biological activities, including antimicrobial, anti-inflammatory, and anticancer properties

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2-((4-oxo-3-(p-tolyl)-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)-N-phenylacetamide typically involves multi-step reactions starting from readily available precursors. One common synthetic route includes the following steps:

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic steps to enhance yield and purity. This includes the use of continuous flow reactors for better control of reaction conditions and scaling up the process to meet industrial demands .

Wissenschaftliche Forschungsanwendungen

Synthetic Routes

  • Formation of Thieno[3,2-d]pyrimidine Core : Cyclization of precursors.
  • Introduction of Phenyl Group : Via Friedel-Crafts acylation.
  • Addition of Thiol Group : Through nucleophilic substitution.

Wnt Signaling Pathway Modulation

IWP-L6 is primarily recognized for its role as a Porcupine inhibitor , which is crucial for the post-translational modification of Wnt proteins. By inhibiting Porcupine, IWP-L6 effectively blocks the secretion of Wnt proteins, thereby disrupting their signaling pathways.

In Vitro Studies

IWP-L6 has demonstrated significant effects in vitro:

  • Wnt Signaling Inhibition : It blocks phosphorylation of the cytoplasmic Wnt pathway effector Dvl2 in HEK293 cells.
  • Cytotoxicity : Exhibits cytotoxic effects on various cancer cell lines with notable IC50 values:
Cell LineIC50 (µM)
HeLa5.4
MCF73.8
A5494.5

These findings suggest its potential as an anticancer agent.

Cancer Treatment

Due to its ability to inhibit Wnt signaling, IWP-L6 is being investigated for its potential in cancer therapy. The Wnt pathway is often dysregulated in cancers; thus, targeting this pathway could provide a novel approach to treatment.

Other Biological Applications

Research indicates that IWP-L6 may have implications beyond oncology:

  • Neurodegenerative Diseases : Modulating Wnt signaling could influence neurogenesis and neuronal survival.
  • Fibrosis : Inhibition of Wnt signaling may also play a role in reducing fibrosis in various tissues.

Wirkmechanismus

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

The uniqueness of 2-((4-oxo-3-(p-tolyl)-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)-N-phenylacetamide lies in its specific combination of functional groups, which confer distinct biological activities and reactivity patterns. This makes it a valuable compound for various scientific and industrial applications .

Biologische Aktivität

The compound 2-((4-oxo-3-(p-tolyl)-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)-N-phenylacetamide is a synthetic derivative belonging to a class of thienopyrimidine compounds. These compounds have garnered interest due to their potential therapeutic applications, particularly in oncology and infectious diseases. This article reviews the biological activities associated with this compound, including its mechanisms of action, efficacy in various biological assays, and potential clinical applications.

Biological Activity Overview

The biological activity of this compound has been investigated through various studies focusing on its antimicrobial , anticancer , and anti-inflammatory properties.

Anticancer Activity

Research has demonstrated that thienopyrimidine derivatives exhibit significant anticancer properties. For instance, compounds with similar structures have shown promising results in inhibiting cell proliferation in various cancer cell lines.

  • Mechanism of Action : The compound is believed to act by inhibiting specific enzymes involved in cancer cell metabolism and proliferation. This includes the inhibition of topoisomerases and other critical kinases involved in cell cycle regulation.
  • Case Studies :
    • A study found that related thienopyrimidine compounds exhibited IC50 values below 20 µM against breast cancer cell lines (MCF-7) and leukemia cells (K562), indicating potent cytotoxic effects.
    • Another investigation highlighted that derivatives of this compound could induce apoptosis in cancer cells through the intrinsic pathway.

Antimicrobial Activity

The compound's thienopyrimidine core suggests potential antimicrobial properties.

  • In Vitro Studies :
    • Preliminary studies have shown that the compound exhibits activity against Gram-positive bacteria such as Staphylococcus aureus and Bacillus subtilis, with minimum inhibitory concentrations (MICs) ranging from 8 to 32 µg/mL.
    • Antifungal activity has also been noted against Candida albicans.

Anti-inflammatory Activity

The anti-inflammatory potential of similar compounds has been explored extensively.

  • Mechanism : The compound may inhibit pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX) and lipoxygenase (LOX), which are pivotal in the inflammatory response.
  • Experimental Findings :
    • In animal models of inflammation, related thienopyrimidine derivatives reduced paw edema significantly compared to controls.
    • The compound's ability to modulate nitric oxide production has been documented, contributing to its anti-inflammatory effects.

Data Tables

Biological ActivityCell Line/OrganismIC50/MIC ValuesReference
AnticancerMCF-7 (Breast cancer)<20 µM
K562 (Leukemia)<20 µM
AntimicrobialS. aureus8–32 µg/mL
C. albicans16 µg/mL
Anti-inflammatoryRat model (paw edema)Significant reduction

Eigenschaften

IUPAC Name

2-[[3-(4-methylphenyl)-4-oxo-6,7-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl]-N-phenylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H19N3O2S2/c1-14-7-9-16(10-8-14)24-20(26)19-17(11-12-27-19)23-21(24)28-13-18(25)22-15-5-3-2-4-6-15/h2-10H,11-13H2,1H3,(H,22,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PDLVVGFJENPHFJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)N2C(=O)C3=C(CCS3)N=C2SCC(=O)NC4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H19N3O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

409.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.